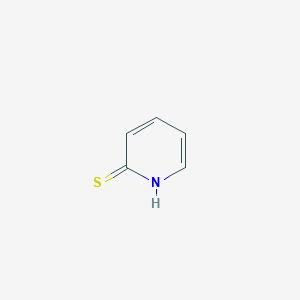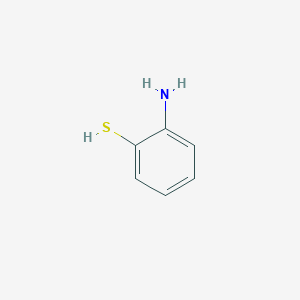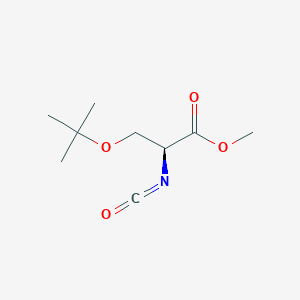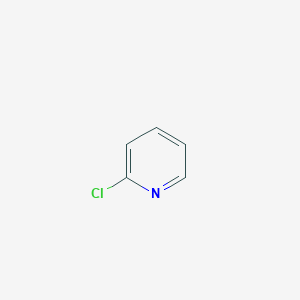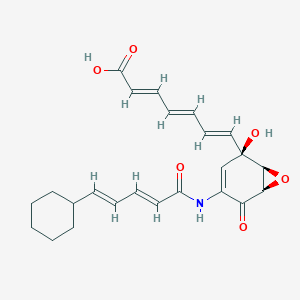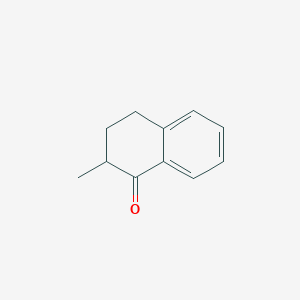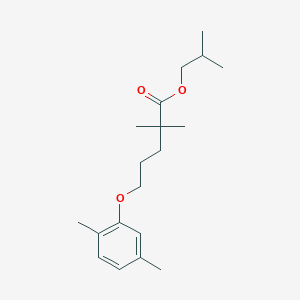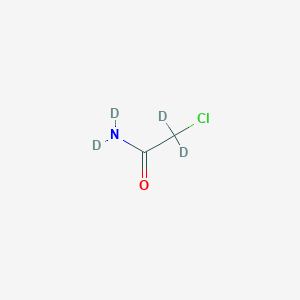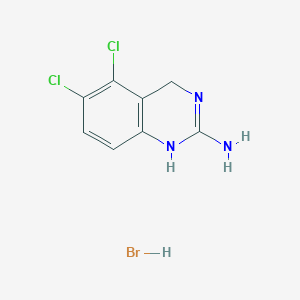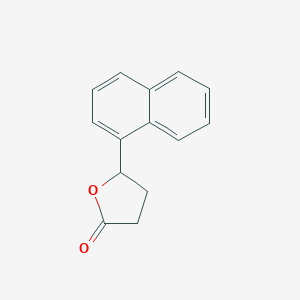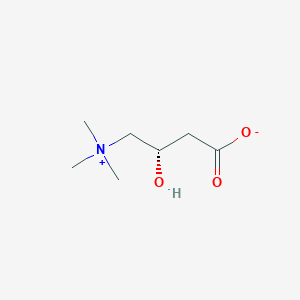
D-carnitine
Übersicht
Beschreibung
D-Carnitine is an isomer of the conditionally essential nutrient L-carnitine . It’s used as a building block for antidiabetic, microbicidal compounds . It’s also used to prevent and treat conditions in patients with kidney disease on dialysis .
Synthesis Analysis
Carnitine biosynthesis from trimethyllysine occurs via four enzymatic reactions. Trimethyllysine is hydroxylated by the activity of the trimethyllysine hydroxylase (TMLH) to form hydroxyl-trimethyllysine (HTML) .Molecular Structure Analysis
D-Carnitine has a molecular formula of C7H15NO3 . Conformational analysis was used to elucidate the enantiomeric separation of D/L-Carn at the molecular level via the formation of ternary complexes .Chemical Reactions Analysis
Carnitine and acylcarnitines were isolated by ion-exchange solid-phase extraction, derivatized with pentafluorophenacyl trifluoromethanesulfonate, separated by HPLC, and detected with an ion trap mass spectrometer .Physical And Chemical Properties Analysis
D-Carnitine has a molecular formula of C7H15NO3, an average mass of 161.199 Da, and a monoisotopic mass of 161.105194 Da .Wissenschaftliche Forschungsanwendungen
-
Sports Nutrition
- L-carnitine is used as a supplement by recreationally-active, competitive, and highly trained athletes .
- It is believed to improve exercise performance by increasing muscle carnitine content, affecting exercise metabolism, and improving energy expenditure .
- The supplementation procedure involves daily ingestion of L-carnitine and carbohydrates for at least 12 weeks .
-
Aging and Immune Function
- L-carnitine has been shown to mitigate the dysregulation of an aging immune system .
- It plays a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status .
- Exogenous L-carnitine supplementation has a positive impact on immune mediators, showing its beneficial effects in preventing infection .
-
Infectious Diseases
- L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases, including COVID-19 .
- It has a function in viral infection possibly via its impact on key immune mediators .
- L-carnitine supplementation results in several improvements in health outcomes, which may influence susceptibility to viral infection .
-
Amyotrophic Lateral Sclerosis (ALS)
-
Cancer Research
-
Diabetes Management
- L-carnitine supplementation could reduce fasting blood sugar and hemoglobin A1c (a marker of long-term blood sugar levels) while also improving insulin sensitivity in people with diabetes, overweight, or obesity .
- The method involves daily supplementation of L-carnitine, but the specific dosage and duration can vary based on individual health conditions and should be determined by a healthcare provider .
-
Cognitive Function
- Research suggests that L-carnitine supplementation may help improve memory, attention, and overall cognitive performance .
- This is particularly beneficial for older adults and individuals with cognitive impairments .
- The supplementation procedure typically involves daily ingestion of L-carnitine, but the specific dosage and duration can vary based on individual health conditions and should be determined by a healthcare provider .
-
Cardiovascular Health
-
Kidney Disease
-
Metabolism Regulation
- L-carnitine supplementation has been shown to affect metabolism and metabolic modifications .
- It plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process .
- It also regulates pyruvate dehydrogenase activity by maintaining the acetyl-CoA/CoA ratio in the cell .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-carnitine | |
CAS RN |
541-14-0 | |
| Record name | (+)-Carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Carnitine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARNITINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

